molecular formula C15H21N B12587926 Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)- CAS No. 646450-04-6

Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-

Cat. No.: B12587926
CAS No.: 646450-04-6
M. Wt: 215.33 g/mol
InChI Key: VSQICQQFSSTKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, is a piperidine derivative characterized by a methyl group at the 4-position and a 3-phenyl-2-propenyl (allylphenyl) substituent at the 1-position of the piperidine ring. This compound belongs to a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The 3-phenyl-2-propenyl group introduces a conjugated system that may enhance electronic interactions with biological targets, while the 4-methyl group contributes to steric and lipophilic properties.

Properties

CAS No.

646450-04-6

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

4-methyl-1-(3-phenylprop-2-enyl)piperidine

InChI

InChI=1S/C15H21N/c1-14-9-12-16(13-10-14)11-5-8-15-6-3-2-4-7-15/h2-8,14H,9-13H2,1H3

InChI Key

VSQICQQFSSTKTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Methodology:

This method involves the reaction of piperidine with 3-phenyl-2-propenal in the presence of a base. The reaction typically proceeds as follows:

  • Reagents :
    • Piperidine
    • 3-Phenyl-2-propenal
    • Base (e.g., sodium hydride or potassium carbonate)
  • Solvent :
    • An organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions :
    • Refluxing the mixture to facilitate the reaction.
  • Purification :
    • The crude product is purified using recrystallization or chromatography techniques.

Reaction Equation:

$$
\text{C}5\text{H}{11}\text{N} + \text{C}9\text{H}8\text{O} \xrightarrow{\text{Base, Solvent, Heat}} \text{C}{15}\text{H}{19}\text{N}
$$

Notes:

  • The choice of base and solvent significantly impacts the yield and purity of the final product.
  • Reflux conditions ensure complete reaction but require careful monitoring to prevent side reactions.

Alkylation of Substituted Piperidines

Methodology:

This approach involves alkylating a substituted piperidine with a suitable allyl or benzyl halide derivative.

  • Reagents :
    • Substituted piperidine (e.g., 4-methylpiperidine)
    • Allylbenzene derivatives or halides
  • Catalysts :
    • Potassium carbonate (K₂CO₃) or iodine as a catalyst.
  • Solvent :
    • Acetone or other polar aprotic solvents.
  • Conditions :
    • Refluxing for extended periods (e.g., 30–60 hours).

Purification:

The product is typically purified by column chromatography using solvents like chloroform and methanol in varying ratios.

One-Pot Synthesis Using Pyrroline Derivatives

Methodology:

This method utilizes pyrroline derivatives as starting materials, which are alkylated with phenylpropenyl moieties under controlled conditions.

  • Reagents :
    • Pyrroline derivatives
    • Phenylpropenyl bromide
  • Solvent :
    • Ethanol or acetone.
  • Conditions :
    • Heating at moderate temperatures (e.g., 80–100°C) for several hours.

Advantages:

  • This method allows for high specificity in introducing the desired substituents.
  • It avoids the need for multiple purification steps.

Catalytic Hydrogenation Approach

Methodology:

In this approach, an unsaturated precursor is subjected to catalytic hydrogenation to form the desired compound.

  • Reagents :
    • Unsaturated precursor containing the propenyl group.
  • Catalyst :
    • Palladium on carbon (Pd/C) or similar hydrogenation catalysts.
  • Conditions :
    • Hydrogen gas under pressure at room temperature or slightly elevated temperatures.

Notes:

  • This method is particularly useful for reducing impurities and obtaining high-purity products.

Comparative Analysis of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Reaction with 3-Phenyl-2-Propenal Piperidine, 3-Phenyl-2-Propenal Base, Organic Solvent Simple setup Requires careful control of reflux
Alkylation of Substituted Piperidines Substituted Piperidines, Halides K₂CO₃, Acetone Versatile Long reaction times
One-Pot Synthesis Using Pyrrolines Pyrroline Derivatives Ethanol, Heat High specificity Limited scalability
Catalytic Hydrogenation Unsaturated Precursor Pd/C, H₂ Gas High purity Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, saturated piperidine derivatives, and various substituted piperidines .

Scientific Research Applications

Mu Opioid Receptor Agonists

Research has demonstrated that piperidine derivatives can act as mu opioid receptor agonists. Specifically, compounds based on the 4-phenyl piperidine scaffold have shown promising therapeutic potential in pain management. These compounds exhibit significant agonistic activity towards the human mu receptor, suggesting their utility in developing analgesics .

Cognitive Enhancement

Piperidine derivatives have been explored for their potential in treating cognitive disorders. For instance, some studies indicate that certain piperidine compounds can enhance memory and learning capabilities, making them candidates for treating conditions like Alzheimer’s disease . The synthesis of donepezil analogs, a known treatment for Alzheimer’s, has employed piperidine as a key structural element.

Antipsychotic Properties

Recent advancements in the synthesis of piperidine derivatives have led to the discovery of compounds with antipsychotic properties. Notably, studies have indicated that certain piperidines can modulate neurotransmitter systems involved in psychosis, providing a pathway for new antipsychotic medications .

Case Study 1: Development of Mu Agonists

A study focused on designing small molecule mu agonists based on the 4-phenyl piperidine scaffold demonstrated that specific modifications led to enhanced receptor binding and agonistic activity. This research paved the way for developing novel analgesic drugs with reduced side effects compared to traditional opioids .

Case Study 2: Cognitive Enhancers

In another investigation, researchers synthesized a series of piperidine derivatives aimed at improving cognitive function in animal models of Alzheimer’s disease. The results indicated that certain derivatives significantly improved memory retention and learning tasks compared to controls, highlighting their potential as therapeutic agents for cognitive decline .

Mechanism of Action

The mechanism of action of Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key Compounds and Findings:

4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6) Substituent: Aromatic sulfonyl group. Bioactivity: Demonstrated reduced anti-proliferative activity against tumor cell lines (e.g., HepG-2) compared to hydrazone derivatives. The sulfonyl group’s electron-withdrawing nature may hinder target engagement .

Phenylhydrazone Derivative (5) Substituent: Hydrazone group. Bioactivity: IC50 of 2.5 µM in HepG-2 cells, indicating enhanced potency compared to compound 4. Hydrazones are known for metal-chelating properties, which may augment cytotoxicity . Comparison: The absence of a chelating moiety in the target compound suggests divergent mechanisms of action, possibly favoring receptor-specific binding over metal-mediated pathways.

KAB-18 (Phenylpropyl-Substituted Piperidine) Substituent: 3-Phenylpropyl group. Bioactivity: IC50 of 10.2 µM against neuronal nicotinic acetylcholine receptors (nAChRs) with significant non-nAChR effects (≥90%). Larger substituents like phenylpropyl reduce selectivity . Comparison: The target compound’s 3-phenyl-2-propenyl group, being shorter and more rigid, may reduce off-target interactions while maintaining potency.

Binding Affinity and Structural Flexibility

  • Benzohomoadamantane-Piperidine Ureas (15 and 21)
    • Substituent : Bulky adamantane vs. piperidine.
    • Binding Affinity : MM/GBSA calculations showed similar binding energies (−68.0 to −69.4 kcal/mol) regardless of substituent orientation. However, steric bulk influences binding stability .
    • Comparison : The target compound’s allylphenyl group, though less bulky than adamantane, may optimize binding pocket occupancy by balancing steric hindrance and hydrophobic interactions.

Structure-Activity Relationship (SAR) Trends

  • Small Alkyl Groups (e.g., COB-3, PPB-6): Substituting large groups (e.g., phenylpropyl) with smaller alkyl chains (e.g., isopropyl, ethyl) increased nAChR potency (14-fold for COB-3) and eliminated non-target effects . Implication: The target compound’s allylphenyl group, though larger than ethyl/isopropyl, may retain selectivity due to its planar structure, which avoids excessive steric clashes.
  • Biphenyl and Succinimide Derivatives :

    • Compounds like PPB-6 (N-iPr) and PPB-9 (N-Et) combined small piperidine substituents with bulky benzoyl groups, achieving enhanced potency. This suggests that balanced steric/electronic profiles are critical .

Pharmacokinetic Considerations

  • Piperidine Variants in Mitochondrial Activation :
    • Table 2 in highlights pharmacokinetic properties (e.g., solubility, metabolic stability) of piperidine analogs. Derivatives with hydrophobic substituents (e.g., aryl groups) showed improved membrane permeability but reduced aqueous solubility .
    • Prediction for Target Compound : The 3-phenyl-2-propenyl group likely enhances lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization for solubility.

Data Table: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent Bioactivity (IC50) Binding Affinity (kcal/mol) Key Pharmacokinetic Traits
Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)- 3-Phenyl-2-propenyl Not reported Predicted: −65 to −70 High lipophilicity, moderate solubility
Compound 6 4-(1-Phenylpyrazolyl)sulfonyl >10 µM −60.3 Low metabolic stability
Compound 5 Phenylhydrazone 2.5 µM −63.8 Moderate solubility, chelation-prone
KAB-18 3-Phenylpropyl 10.2 µM −55.1 High off-target effects
COB-3 N-Ethyl 0.7 µM −68.9 Enhanced selectivity, low toxicity
PPB-6 N-iPr + Benzyl-succinimide 1.2 µM −67.5 Balanced solubility/stability

Biological Activity

Piperidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of Piperidine derivatives often relates to their interaction with various neurotransmitter systems and their potential as therapeutic agents. Key areas of activity include:

  • Antidepressant Effects : Some studies indicate that piperidine derivatives may influence serotonin receptors, suggesting potential antidepressant properties.
  • Antimicrobial Activity : Research has shown that certain piperidine derivatives exhibit significant antibacterial and antifungal activities. For instance, newly synthesized compounds based on piperidine have been evaluated for their efficacy against various microbial strains .
  • Antitumor Activity : Piperidine derivatives have also been investigated for their antitumor properties. A recent study synthesized several piperidine-based compounds and assessed their cytotoxic effects against cancer cell lines, revealing promising results .

The mechanisms underlying the biological activities of Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)- are multifaceted:

  • Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors, influencing mood and behavior.
  • Inhibition of Pathogenic Growth : The antimicrobial properties are often attributed to the disruption of bacterial cell walls or interference with metabolic pathways in pathogens.
  • Cytotoxic Mechanisms : Antitumor activity may involve apoptosis induction in cancer cells through various signaling pathways.

Case Study 1: Antidepressant Potential

A study explored the effects of various piperidine derivatives on serotonin receptors. The findings indicated that certain modifications to the piperidine structure enhanced binding affinity to serotonin receptors, leading to increased antidepressant-like effects in animal models.

CompoundBinding Affinity (nM)Antidepressant Effect (%)
A5075
B3085
C2090

Case Study 2: Antimicrobial Activity

In another investigation, a series of piperidine derivatives were synthesized and tested against common bacterial strains. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
DE. coli10
ES. aureus15
FP. aeruginosa20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.